DC-86-M

Antibacterial MIC determination Phenazine antibiotic

DC-86-M is a naturally occurring phenazine antibiotic with a unique dual-activity profile: sub-μg/mL antibacterial potency against both Gram-positive & Gram-negative species, and in vivo antitumor efficacy (LD50 25 mg/kg). Its simpler structure (MW 326.30) than DOB-41/PD 116,152 makes it an ideal HTS control and SAR template. Buy for reproducible assay performance.

Molecular Formula C17H14N2O5
Molecular Weight 326.30 g/mol
CAS No. 94448-15-4
Cat. No. B1669875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDC-86-M
CAS94448-15-4
SynonymsDC 86M;  DC-86M;  DC86M;  DC 86 M; DC86 M;  DC86-M; 
Molecular FormulaC17H14N2O5
Molecular Weight326.30 g/mol
Structural Identifiers
SMILESCC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)OC(=O)CO
InChIInChI=1S/C17H14N2O5/c1-9(24-14(21)8-20)10-4-2-6-12-15(10)18-13-7-3-5-11(17(22)23)16(13)19-12/h2-7,9,20H,8H2,1H3,(H,22,23)
InChIKeyLHVPYDKBRGMWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DC-86-M CAS 94448-15-4 – Phenazine Antibiotic Dual-Activity Profile and Procurement Specifications


DC-86-M is a naturally occurring phenazine-class antibiotic with the molecular formula C₁₇H₁₄N₂O₅ (MW 326.30), originally isolated from the fermentation broth of Streptomyces luteogriseus DO-86 [1]. This secondary metabolite belongs to a distinct structural subclass of phenazines characterized by a phenazine-1-carboxylic acid core modified at the C6 position with a (1-(2-hydroxyacetoxy)ethyl) side chain [2]. Its discovery, reported in The Journal of Antibiotics in 1986, established DC-86-M as a small-molecule tool with a dual pharmacological profile: potent broad-spectrum antibacterial activity against multiple clinically relevant Gram-positive and Gram-negative species, and in vivo antitumor efficacy against murine sarcoma 180 .

Why DC-86-M Cannot Be Replaced by Common Phenazine Scaffolds in Dual-Activity Screening


Phenazine natural products exhibit extreme functional divergence despite sharing a tricyclic core. Unmodified phenazine-1-carboxylic acid (PCA) lacks significant antibacterial activity against common human pathogens and shows no antitumor effects [1]. Pyocyanin, while active against MRSA, demonstrates cytotoxicity at low micromolar concentrations, compromising its utility in mammalian systems [2]. Even closely related C6-substituted phenazines, such as DOB-41 and PD 116,152, display narrower antibacterial spectra and different tumor model selectivity profiles that preclude direct functional substitution [3]. The specific (1-(2-hydroxyacetoxy)ethyl) side chain of DC-86-M confers a unique combination of sub-microgram/mL antibacterial potency against both Gram-positive and Gram-negative species, coupled with established in vivo antitumor activity (LD50 25 mg/kg in murine sarcoma 180), a dual-activity signature not replicated by any commercially available phenazine scaffold [4].

DC-86-M Technical Differentiation Matrix: Quantitative Comparator Data for Procurement Evaluation


Antibacterial Potency: DC-86-M Demonstrates Sub-μg/mL MIC Across Five Clinically Relevant Species

DC-86-M exhibits broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values <1 μg/mL against Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis, Vibrio anguillarum, and Proteus vulgaris . This potency exceeds that of structurally related phenazine-1-carboxylic acid (PCA), which displays no detectable antibacterial activity against these human pathogens (MIC >100 μg/mL) [1], and outperforms pyocyanin, which demonstrates weaker activity against MRSA (MIC 32-64 μg/mL) [2]. The observed <1 μg/mL MIC across multiple Gram-positive and Gram-negative species is a differentiating feature among naturally occurring phenazine antibiotics [3].

Antibacterial MIC determination Phenazine antibiotic

In Vivo Antitumor Efficacy: DC-86-M LD50 of 25 mg/kg in Murine Sarcoma 180 Model

DC-86-M demonstrates defined in vivo antitumor activity against murine sarcoma 180, with a reported lethal dose 50% (LD50) of 25 mg/kg following systemic administration . This in vivo efficacy contrasts with PD 116,152, a contemporaneous phenazine antitumor antibiotic, which was evaluated using the P388 leukemia model (T/C 149) rather than the sarcoma 180 model, indicating divergent tumor type selectivity profiles [1]. Phenazine-1-carboxylic acid (PCA), the parent scaffold, exhibits no antitumor activity in any in vivo model [2]. Pyocyanin, while cytotoxic, demonstrates an IC50 of 108.5 mg/L in vitro, which corresponds to significantly lower potency and lacks validated in vivo antitumor data [3].

Antitumor In vivo efficacy Sarcoma 180

Structural Minimalism: DC-86-M C6 Mono-Substitution Confers Synthetic Accessibility

DC-86-M features a single modification at the C6 position of the phenazine-1-carboxylic acid core, consisting of a (1-(2-hydroxyacetoxy)ethyl) side chain [1]. This structural minimalism contrasts with DOB-41, which contains a (3-hydroxy-2-methoxypropanoyl)oxyethyl moiety at the C6 position (MW 370), and PD 116,152, which is a highly substituted phenazine with multiple functional groups (MW 342) [2]. The molecular weight of DC-86-M (326.30) is the lowest among biologically active C6-substituted phenazine antitumor antibiotics, offering synthetic tractability for derivatization and scale-up [3]. The simpler substitution pattern reduces the number of chiral centers and synthetic steps required for total synthesis compared to DOB-41 (multiple stereocenters) and PD 116,152 (complex substitution pattern requiring multi-step protection/deprotection strategies) .

Phenazine scaffold Structural modification Synthetic accessibility

Fermentation Yield: DC-86-M Production Reaches 25 mg/L in Optimized Medium

DC-86-M can be produced via fermentation of Streptomyces luteogriseus DO-86 using a defined medium consisting of lactose 20 g, glucose 10 g, Pharmamedia 15 g, yeast extract 5 g, meat extract 10 g, and CaCO₃ 2 g per liter of tap water [1]. The reported fermentation yield is approximately 25 mg/L of culture broth, which represents a baseline productivity metric for natural product sourcing [2]. This yield, while modest, is comparable to other rare actinomycete-derived phenazine antibiotics and exceeds that of PD 116,152, for which fermentation yields were not reported in the primary literature due to low titers [3]. DOB-41, derived from a Pseudomonas strain, similarly lacks quantitative yield data in the open literature, making DC-86-M the only member of this phenazine subclass with a publicly disclosed fermentation productivity metric [4].

Fermentation Production yield Natural product isolation

DC-86-M Optimal Use Cases in Antimicrobial and Antitumor Research Programs


Dual-Mechanism Positive Control for Antibacterial and Antitumor HTS Campaigns

DC-86-M serves as an ideal positive control compound in high-throughput screening (HTS) campaigns designed to identify novel antibacterial agents or antitumor leads, due to its well-characterized dual-activity profile with MIC <1 μg/mL against five bacterial species and an LD50 of 25 mg/kg in murine sarcoma 180 . Its activity against both Gram-positive and Gram-negative organisms enables its use in broad-spectrum antimicrobial screens, while its defined in vivo antitumor activity provides a benchmark for evaluating the therapeutic window of new phenazine-derived candidates [1]. The availability of reliable, quantitative biological data from primary literature and vendor technical datasheets ensures reproducible assay performance across independent laboratories [2].

Medicinal Chemistry Starting Scaffold for Phenazine-Derived Lead Optimization

The structural minimalism of DC-86-M, featuring a single C6 modification (MW 326.30) on the phenazine-1-carboxylic acid core, offers medicinal chemists a tractable starting point for structure-activity relationship (SAR) studies . The simpler substitution pattern reduces synthetic complexity compared to DOB-41 or PD 116,152, lowering the barrier to analog generation [1]. Researchers can systematically modify the hydroxyacetoxyethyl side chain to explore effects on antibacterial potency, antitumor efficacy, and pharmacokinetic properties, while leveraging the established dual-activity profile as a baseline for evaluating improvements in therapeutic index [2].

Natural Product Process Development and Fermentation Optimization Benchmark

DC-86-M's publicly disclosed fermentation yield of approximately 25 mg/L in a defined medium makes it a valuable benchmark compound for academic and industrial groups engaged in natural product process development. Unlike other phenazine antitumor antibiotics for which yield data are unavailable, DC-86-M provides a quantifiable baseline against which process improvements (e.g., strain engineering, media optimization, or precursor feeding) can be measured [1]. This documented productivity also enables accurate cost modeling for scale-up and procurement planning by core facilities and biotech companies focused on natural product discovery [2].

Reference Standard for Phenazine Analytical Method Development

DC-86-M's well-defined physicochemical properties, including molecular weight (326.30), melting point (185-187°C), and UV absorption characteristics , coupled with its established isolation and characterization protocols [1], position it as a suitable reference standard for developing and validating analytical methods (HPLC, LC-MS, NMR) for phenazine-class natural products. Its yellow acicular crystal morphology [2] and documented stability under recommended storage conditions facilitate its use as a calibration standard in quality control and metabolomics applications.

Quote Request

Request a Quote for DC-86-M

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.